molecular formula C18H23N3O3 B3016436 N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478078-78-3

N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B3016436
CAS No.: 478078-78-3
M. Wt: 329.4
InChI Key: XLNPSZYGIZAMCR-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound with a molecular formula of C18H23N3O3. This compound is known for its unique structure, which includes a pyrrole ring, a methoxybenzoyl group, and a dimethylamino propyl chain. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via an acylation reaction using 3-methoxybenzoyl chloride and a suitable base like triethylamine.

    Attachment of the Dimethylamino Propyl Chain: The final step involves the reaction of the intermediate compound with 3-dimethylaminopropylamine under appropriate conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, often involving:

  • Controlled temperature and pressure conditions.
  • Use of catalysts to enhance reaction rates.
  • Purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.

Comparison with Similar Compounds

N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide can be compared with similar compounds such as:

    N-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide: Similar structure but with a different position of the methoxy group.

    N-[3-(dimethylamino)propyl]-4-(3-chlorobenzoyl)-1H-pyrrole-2-carboxamide: Similar structure but with a chloro group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-21(2)9-5-8-19-18(23)16-11-14(12-20-16)17(22)13-6-4-7-15(10-13)24-3/h4,6-7,10-12,20H,5,8-9H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNPSZYGIZAMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818667
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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